

# Long-term safety and tolerability of repeated Lasmiditan administration

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## Compound of Interest

Compound Name: *Lasmiditan*

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## Technical Support Center: Lasmiditan Long-Term Safety & Tolerability

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety and tolerability of repeated **Lasmiditan** administration. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.

### Frequently Asked Questions (FAQs)

Q1: What is the established long-term safety profile of repeated **Lasmiditan** administration?

A1: Long-term, intermittent use of **Lasmiditan** for the acute treatment of migraine has been evaluated in open-label extension studies, most notably the GLADIATOR trial, which followed patients for up to one year.[1][2][3] The findings from this study indicated that **Lasmiditan** is generally well-tolerated over the long term.[1] The treatment-emergent adverse events (TEAEs) observed were similar in nature to those seen in shorter-term, single-attack studies (SAMURAI and SPARTAN).[1][4] Importantly, the frequency of these adverse events appeared to decrease with subsequent migraine attacks treated with **Lasmiditan**. [2][5]

Q2: What are the most common treatment-emergent adverse events (TEAEs) associated with long-term **Lasmiditan** use?

A2: The most frequently reported TEAEs are primarily related to the central nervous system.[6] These include dizziness, somnolence (drowsiness), and paresthesia (tingling or numbness).[1][2] The GLADIATOR study reported the following incidences for the most common TEAEs: dizziness (18.6%), somnolence (8.5%), and paresthesia (6.8%).[1][5] Other less common side effects can include fatigue, nausea, and asthenia.[5][7]

Q3: Are there any serious cardiovascular risks associated with the long-term use of **Lasmiditan**?

A3: A key differentiating feature of **Lasmiditan** from triptans is its high selectivity for the 5-HT<sub>1F</sub> receptor, which is not associated with vasoconstriction.[6][8] Clinical trials, including the long-term GLADIATOR study, have not identified any treatment-related serious adverse events linked to cardiovascular vasoconstriction.[1][9] This makes **Lasmiditan** a potential option for patients with cardiovascular risk factors for whom triptans are contraindicated.[6][9]

Q4: Is there a risk of serotonin syndrome with long-term **Lasmiditan** administration, particularly with concomitant use of other serotonergic medications?

A4: While there is a theoretical risk of serotonin syndrome when combining serotonergic agents, the review of data from the SAMURAI and SPARTAN phase 3 studies did not reveal any cases that were classified as serious or severe.[6][10] However, caution is advised when co-administering **Lasmiditan** with other serotonergic drugs like SSRIs or SNRIs.[10][11] Researchers should implement protocols for monitoring symptoms of serotonin syndrome, which can include anxiety, restlessness, fever, sweating, and muscle spasms.[11]

Q5: Does the efficacy of **Lasmiditan** diminish with repeated use over time?

A5: Long-term studies have shown that the efficacy of **Lasmiditan** in achieving pain freedom and freedom from the most bothersome symptom at 2 hours post-dose remains consistent over a one-year treatment period.[1][3]

## Troubleshooting Guides

Issue 1: A participant in a long-term study reports an increasing frequency or severity of dizziness after each **Lasmiditan** dose.

Troubleshooting Steps:

- **Dose Evaluation:** Confirm the current dosage of **Lasmiditan** the participant is receiving. Adverse events are often dose-dependent.[6] Consider whether a dose reduction is feasible and appropriate within the study protocol.
- **Timing of Onset and Duration:** Document the precise timing of the dizziness onset and its duration relative to **Lasmiditan** administration. Most common side effects occur within an hour of dosing and resolve within five hours.[6]
- **Concomitant Medications:** Review the participant's full medication list for any new or changed medications that could potentially interact with **Lasmiditan** and exacerbate CNS side effects.[11]
- **Orthostatic Hypotension Assessment:** Perform orthostatic vital signs to rule out a significant drop in blood pressure upon standing, which could contribute to dizziness.
- **Adverse Event Reporting:** Report the event according to the clinical trial protocol and institutional guidelines. A thorough medical evaluation should be conducted to rule out other underlying causes.

Issue 2: A researcher is designing a long-term preclinical study and needs to establish relevant safety monitoring parameters for repeated **Lasmiditan** administration.

#### Troubleshooting Steps:

- **Cardiovascular Monitoring:** Based on the known safety profile, continuous cardiovascular monitoring is crucial. This should include regular electrocardiograms (ECGs) and blood pressure measurements to confirm the lack of vasoconstrictive effects.[6][9]
- **Neurological and Behavioral Assessments:** A battery of neurological and behavioral tests should be implemented to monitor for CNS-related side effects. This could include assessments of motor coordination, alertness, and sensory function to detect effects like dizziness, somnolence, and paresthesia.[6]
- **Hepatotoxicity Monitoring:** Although no significant hepatotoxicity has been documented, routine monitoring of liver function tests (ALT, AST, bilirubin) is a standard component of long-term drug safety studies.[6]

- Serotonin Syndrome Surveillance: If the preclinical model involves co-administration of other serotonergic agents, establish a clear protocol for observing and documenting signs of potential serotonin syndrome.[\[11\]](#)

## Data Presentation

Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the GLADIATOR Long-Term Safety Study

Adverse Event	Lasmiditan 100 mg (%)	Lasmiditan 200 mg (%)	Overall (%)
Dizziness	18.6	18.6	18.6
Somnolence	8.5	8.5	8.5
Paresthesia	6.8	6.8	6.8
Fatigue	5.5	5.5	5.5
Nausea	4.7	4.7	4.7
Asthenia	2.0	2.0	2.0

Source: Interim analysis of the GLADIATOR study.[\[5\]](#)

Table 2: Efficacy of **Lasmiditan** in the GLADIATOR Long-Term Safety Study (Pain Freedom at 2 Hours Post-Dose)

Treatment Group	Percentage of Attacks with Pain Freedom (%)
Lasmiditan 100 mg	26.9
Lasmiditan 200 mg	32.4

Source: Interim analysis of the GLADIATOR study.[\[1\]](#)[\[3\]](#)

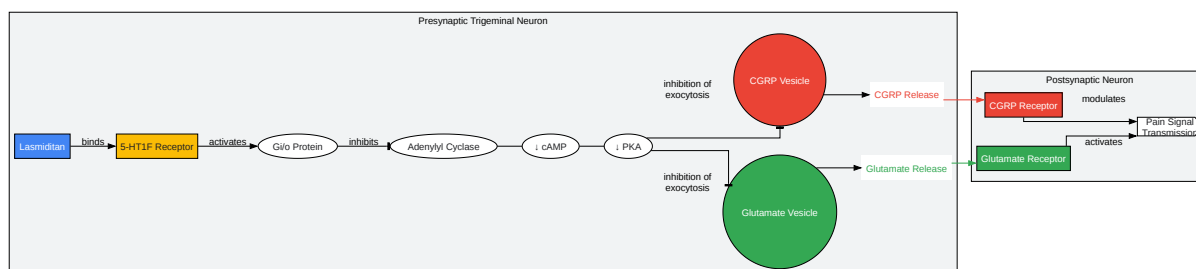
## Experimental Protocols

## Protocol 1: Long-Term Safety and Tolerability Assessment of **Lasmiditan** in a Phase 3, Open-Label Study (Based on the GLADIATOR Trial)

- Study Design: A prospective, randomized, open-label, multicenter, Phase 3 study with a duration of up to 1 year.[\[1\]](#)[\[2\]](#)
- Participant Population: Adult patients with a history of migraine (with or without aura) who have successfully completed a prior single-attack **Lasmiditan** study.[\[1\]](#)[\[2\]](#)
- Intervention: Participants are randomized to receive either 100 mg or 200 mg of oral **Lasmiditan** to be taken as the first-line treatment for each new migraine attack of at least moderate severity.[\[1\]](#)[\[12\]](#)
- Safety Assessments:
  - Collection of all treatment-emergent adverse events (TEAEs) at each study visit and through electronic diaries. A TEAE is defined as any adverse event that starts or worsens within 48 hours of the last **Lasmiditan** dose.[\[2\]](#)
  - Regular monitoring of vital signs (blood pressure, heart rate) and electrocardiograms (ECGs) at specified intervals throughout the study.
  - Physical and neurological examinations at baseline and scheduled follow-up visits.
  - Laboratory safety testing (hematology, clinical chemistry, urinalysis) at baseline and predetermined time points.
- Efficacy Assessments:
  - Participants use an electronic diary to record migraine characteristics, including pain severity and the presence of most bothersome symptoms (MBS), at baseline and at specified time points up to 48 hours after each dose.[\[1\]](#)[\[5\]](#)
  - The primary efficacy endpoint is the proportion of attacks achieving pain freedom at 2 hours post-dose.[\[1\]](#)

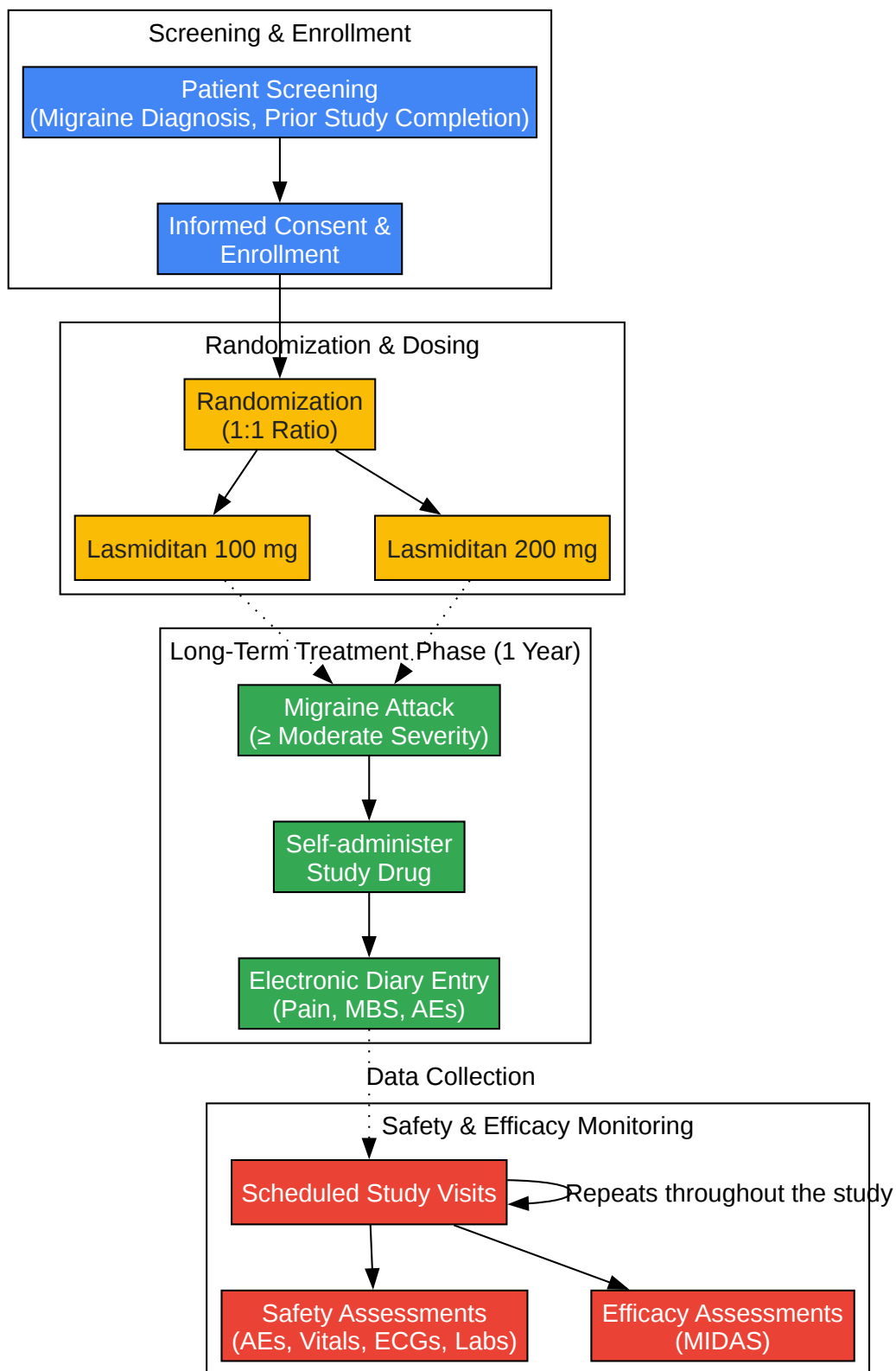
- The Migraine Disability Assessment (MIDAS) is administered at each study visit to assess changes in headache-related disability over time.[1][2]
- Data Analysis: The incidence of TEAEs is summarized by treatment group. Efficacy measures are analyzed for consistency across study quarters and for each treated attack.[1]

## Mandatory Visualization



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Caption: **Lasmiditan**'s mechanism of action at the trigeminal synapse.



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